molecular formula C15H13NO2 B2789253 2-[(dimethylamino)methylene]naphtho[1,2-b]furan-3(2H)-one CAS No. 338401-18-6

2-[(dimethylamino)methylene]naphtho[1,2-b]furan-3(2H)-one

Cat. No.: B2789253
CAS No.: 338401-18-6
M. Wt: 239.274
InChI Key: IPKDJMFWSTXQLF-UKTHLTGXSA-N
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Description

2-[(dimethylamino)methylene]naphtho[1,2-b]furan-3(2H)-one is a complex organic compound belonging to the class of naphthofurans Naphthofurans are heterocyclic compounds that consist of a furan ring fused to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(dimethylamino)methylene]naphtho[1,2-b]furan-3(2H)-one typically involves the annulation of naphthols with various reagents. One common method is the phosphine-catalyzed [3+2] annulation of activated 1,4-naphthoquinones with acetylenecarboxylates . This reaction provides a facile and efficient route to a variety of naphthofuran derivatives.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar annulation reactions. The use of commercially available catalysts and reagents ensures the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-[(dimethylamino)methylene]naphtho[1,2-b]furan-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form naphthoquinone derivatives.

    Reduction: Reduction reactions can yield dihydronaphthofuran derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the naphthofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include various substituted naphthofuran derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(dimethylamino)methylene]naphtho[1,2-b]furan-3(2H)-one involves its interaction with various molecular targets. The compound can bind to specific enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with nuclear receptors, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(dimethylamino)methylene]naphtho[1,2-b]furan-3(2H)-one is unique due to its specific dimethylamino group, which imparts distinct chemical and biological properties. This functional group enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

(2E)-2-(dimethylaminomethylidene)benzo[g][1]benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c1-16(2)9-13-14(17)12-8-7-10-5-3-4-6-11(10)15(12)18-13/h3-9H,1-2H3/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPKDJMFWSTXQLF-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1C(=O)C2=C(O1)C3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/1\C(=O)C2=C(O1)C3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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